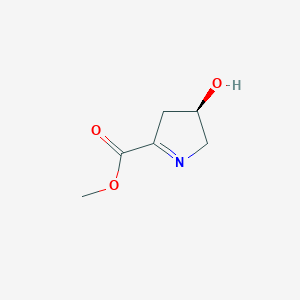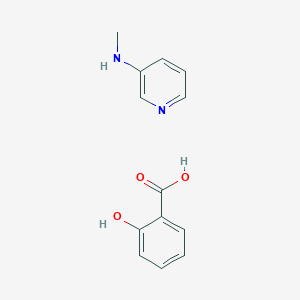
3-(Methylamino)pyridyl salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)pyridyl salicylate, also known as MAPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAPS is a derivative of salicylic acid and is commonly used in the field of pharmaceuticals for its anti-inflammatory properties. In
作用機序
The mechanism of action of 3-(Methylamino)pyridyl salicylate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. 3-(Methylamino)pyridyl salicylate has also been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(Methylamino)pyridyl salicylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and colitis. 3-(Methylamino)pyridyl salicylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(Methylamino)pyridyl salicylate has been shown to have antioxidant properties and may help protect against oxidative stress.
実験室実験の利点と制限
3-(Methylamino)pyridyl salicylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 3-(Methylamino)pyridyl salicylate is also stable and can be stored for long periods of time. However, there are some limitations to the use of 3-(Methylamino)pyridyl salicylate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease or condition being studied.
将来の方向性
There are several future directions for research on 3-(Methylamino)pyridyl salicylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-(Methylamino)pyridyl salicylate and its effects on cognitive function and memory. Another area of interest is the development of new synthetic methods for 3-(Methylamino)pyridyl salicylate that may improve its purity and yield. Finally, the potential use of 3-(Methylamino)pyridyl salicylate in combination with other drugs for the treatment of inflammatory diseases should be explored.
Conclusion:
In conclusion, 3-(Methylamino)pyridyl salicylate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antioxidant properties and has been shown to have neuroprotective effects. While its mechanism of action is not fully understood, 3-(Methylamino)pyridyl salicylate has several advantages for use in lab experiments. Further research is needed to fully understand the potential of 3-(Methylamino)pyridyl salicylate in the treatment of various diseases and conditions.
合成法
The synthesis of 3-(Methylamino)pyridyl salicylate involves the reaction between 3-aminopyridine and salicylic acid in the presence of a catalyst. The reaction results in the formation of 3-(Methylamino)pyridyl salicylate, which is a white crystalline powder with a molecular weight of 261.28 g/mol. The purity of 3-(Methylamino)pyridyl salicylate can be increased through recrystallization and chromatographic techniques.
科学的研究の応用
3-(Methylamino)pyridyl salicylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. In addition, 3-(Methylamino)pyridyl salicylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
117525-87-8 |
|---|---|
製品名 |
3-(Methylamino)pyridyl salicylate |
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
2-hydroxybenzoic acid;N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H6O3.C6H8N2/c8-6-4-2-1-3-5(6)7(9)10;1-7-6-3-2-4-8-5-6/h1-4,8H,(H,9,10);2-5,7H,1H3 |
InChIキー |
QSCGZGTURYUXON-UHFFFAOYSA-N |
SMILES |
CNC1=CN=CC=C1.C1=CC=C(C(=C1)C(=O)O)O |
正規SMILES |
CNC1=CN=CC=C1.C1=CC=C(C(=C1)C(=O)O)O |
その他のCAS番号 |
117525-87-8 |
同義語 |
3-(methylamino)-pyridyl salicylate 3-(methylamino)pyridyl salicylate N-(3-pyridinyl)-methanamine 2-hydroxybenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




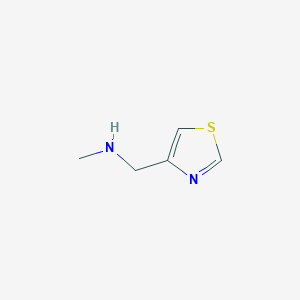
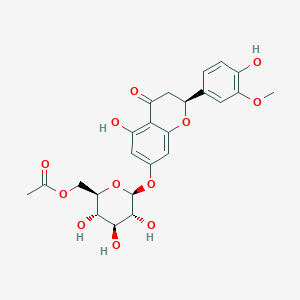
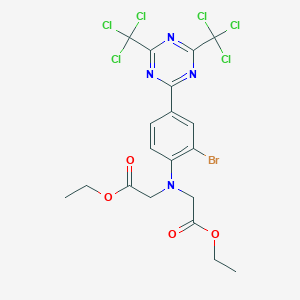
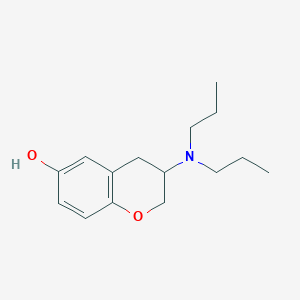

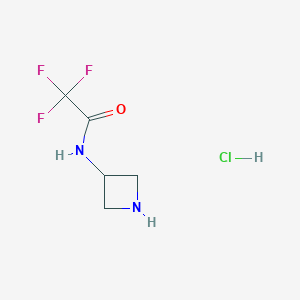
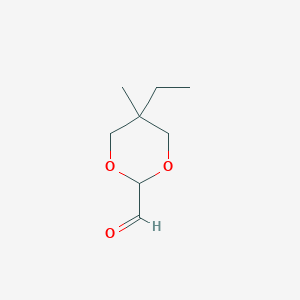
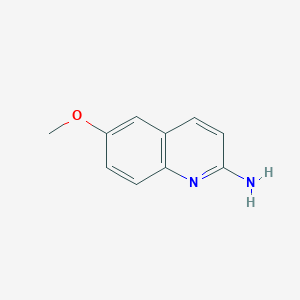
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
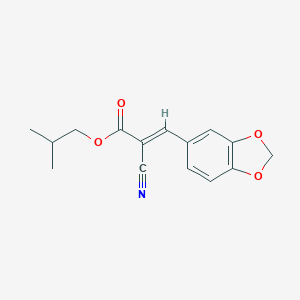
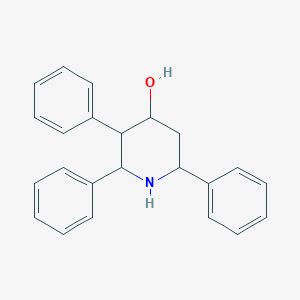
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
